molecular formula C11H6Cl2OS B1359355 3-(2,5-Dichlorobenzoyl)thiophene CAS No. 898771-54-5

3-(2,5-Dichlorobenzoyl)thiophene

Cat. No. B1359355
M. Wt: 257.1 g/mol
InChI Key: XPDCRXCCIJETNR-UHFFFAOYSA-N
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Description

“3-(2,5-Dichlorobenzoyl)thiophene” is a chemical compound with the molecular formula C11H6Cl2OS . It is a member of the thiophene family, which are heterocyclic compounds that play a vital role in various fields such as medicinal chemistry and material science .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “3-(2,5-Dichlorobenzoyl)thiophene” includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . The compound also contains two chlorine atoms and a benzoyl group .


Chemical Reactions Analysis

Thiophene derivatives, including “3-(2,5-Dichlorobenzoyl)thiophene”, can participate in various chemical reactions. For instance, they can undergo condensation reactions, such as the Gewald reaction . They can also be involved in transition metal-catalyzed reactions for the synthesis of thiophene-based polymers .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Derivatives : Benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles have been synthesized and analyzed for antimicrobial and analgesic activities (Kumara et al., 2009).
  • C-Arylation and Pharmacological Aspects : The study discusses the synthesis of various thiophene derivatives through a palladium-catalyzed Suzuki cross-coupling reaction, exploring their hemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
  • Structural and Theoretical Studies : Investigations into the synthesis, characterization, and DFT calculations of 2,5-substituted thiophene derivatives have been conducted (Khan et al., 2015).

Chemical Reactions and Functionalization

  • Full Functionalization of Thiophene Ring : A study presented a method for the full functionalization of all four positions of the thiophene ring, starting from 2,5-dichlorothiophene (Piller & Knochel, 2009).
  • Novel Approach to Substituted Thiophenes : Research on a new approach to synthesizing 3-nitro-2-substituted thiophenes was explored (O' Connor et al., 2010).

Biological and Medicinal Applications

  • Antimicrobial Studies : Synthesis and antimicrobial studies of some novel bis-[1,3,4]thiadiazole and bis-thiazole pendant to thieno[2,3-b]thiophene moiety were conducted, showing promising results (Kheder & Mabkhot, 2012).
  • Organic Thin-Film Transistors : The synthesis and physicochemical properties of thiophene/arenesilole-containing pi-conjugated polymers for use in organic field-effect transistors were investigated (Usta et al., 2006).

Material Science and Electronics

  • Electrochromic Polymers : Research on high-contrast electrochromic polymers derived from alkyl-derivatized poly(3,4-ethylenedioxythiophenes) for potential electronic applications was conducted (Sankaran & Reynolds, 1997).

properties

IUPAC Name

(2,5-dichlorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2OS/c12-8-1-2-10(13)9(5-8)11(14)7-3-4-15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDCRXCCIJETNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C2=CSC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641856
Record name (2,5-Dichlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichlorobenzoyl)thiophene

CAS RN

898771-54-5
Record name (2,5-Dichlorophenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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